N-Ethyl-m-toluidine
Overview
Description
N-Ethyl-m-toluidine, also known as 3-(Ethylamino)toluene or N-Ethyl-3-methylaniline, is an organic compound with the molecular formula C9H13N. It is a colorless to light yellow oily liquid with a characteristic aromatic odor. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-m-toluidine can be synthesized through the alkylation of m-toluidine with ethyl bromide. The reaction typically involves heating m-toluidine in the presence of ethyl bromide and a base such as sodium hydroxide. The reaction mixture is then refluxed for several hours, followed by neutralization with an alkali solution and subsequent distillation to obtain the pure product .
Industrial Production Methods: In industrial settings, this compound is produced by heating m-toluidine with ethyl bromide in a reaction kettle. The reaction is carried out at elevated temperatures, and the product is purified through distillation. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-Ethyl-m-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. .
Biology: It is used in the preparation of biological stains and indicators.
Medicine: It is investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of rubber antioxidants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-m-toluidine involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo electrophilic aromatic substitution reactions, which allow it to participate in the synthesis of complex organic molecules. Its ability to form stable intermediates makes it valuable in various chemical processes .
Comparison with Similar Compounds
- o-Toluidine (2-methylaniline)
- m-Toluidine (3-methylaniline)
- p-Toluidine (4-methylaniline)
Comparison: N-Ethyl-m-toluidine is unique due to the presence of an ethyl group attached to the nitrogen atom, which distinguishes it from other toluidine isomers. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications in dye synthesis and organic reactions .
Properties
IUPAC Name |
N-ethyl-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMMHOQXYZMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | N-ETHYL-M-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID4021848 | |
Record name | N-Ethyl-3-methylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-m-toluidine appears as a light amber liquid. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Light amber or yellow liquid; [HSDB] Clear brownish-yellow liquid; [MSDSonline] | |
Record name | N-ETHYL-M-TOLUIDINE | |
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Record name | N-Ethyl-3-methylaniline | |
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Boiling Point |
221 °C | |
Record name | N-ETHYL-3-METHYLANILINE | |
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Solubility |
Sol in ethanol and ethyl ether | |
Record name | N-ETHYL-3-METHYLANILINE | |
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Vapor Pressure |
0.13 [mmHg] | |
Record name | N-Ethyl-3-methylaniline | |
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Color/Form |
Light-amber liquid, Yellow liquid | |
CAS No. |
102-27-2 | |
Record name | N-ETHYL-M-TOLUIDINE | |
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Record name | N-Ethyl-m-toluidine | |
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Record name | N-Ethyl-3-methylaniline | |
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Record name | N-Ethyl-m-toluidine | |
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Record name | N-ethyl-m-toluidine | |
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Record name | N-ETHYL-M-TOLUIDINE | |
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Record name | N-ETHYL-3-METHYLANILINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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